![molecular formula C7H9NO2 B3135913 1-Pyridin-3-yl-ethane-1,2-diol CAS No. 40594-83-0](/img/structure/B3135913.png)
1-Pyridin-3-yl-ethane-1,2-diol
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of derivatives of 1-Pyridin-3-yl-ethane-1,2-diol has been explored to develop new chemical entities with potential applications in material science and organic synthesis. For instance, the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol. The crystal and molecular structure of this compound was determined, highlighting its potential for further chemical transformations (Percino et al., 2006).
Building Blocks for Functionalized Crown Ethers
Compounds related to this compound have been utilized as valuable building blocks for the synthesis of functionalized crown ethers. These compounds offer a convenient pathway to elaborate crown ethers with pyridine/piperidine decorations, showcasing their utility in constructing complex organic frameworks with potential applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).
Electrooptic Film Fabrication
Research on pyrrole-pyridine-based dibranched chromophores, which share structural motifs with this compound, has demonstrated their importance in the fabrication of electrooptic films. These studies have delved into the influence of chromophore architecture on the covalent self-assembly, microstructure, and nonlinear optical response of thin films. Such insights are crucial for the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).
Asymmetric Synthesis Catalysts
Derivatives of this compound have been explored as catalysts in asymmetric synthesis, demonstrating their potential in catalyzing the formation of γ-nitrocarbonyl compounds. This application underlines the compound's role in facilitating stereoselective chemical transformations, essential for producing chiral molecules with high enantiomeric excess (Kostenko et al., 2018).
Activation and Transformation of Small Molecules
The activation of small molecules such as ethane-1,2-diol by copper in the presence of pyridine has been studied, leading to the formation of complexes that precede carbon–carbon bond cleavage. This research illustrates the potential of pyridine derivatives in catalyzing significant transformations in small molecules, which could be relevant for industrial processes and synthetic chemistry (Lanfranchi et al., 1993).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that 1-pyridin-3-yl-ethane-1,2-diol may have similar interactions .
Mode of Action
It is known that the compound can be synthesized from commercial picolinaldehyde or isonicotinaldehyde and 2,2′-((1s,2s)-1,2-diaminoethane-1,2-diyl)diphenol (hpen) via a stereospecific diaza-cope rearrangement . This suggests that the compound may interact with its targets in a specific stereochemical manner.
Result of Action
Related compounds have been shown to exhibit inhibitory activity against certain types of fungi , suggesting that this compound may have similar effects.
properties
IUPAC Name |
1-pyridin-3-ylethane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQHJYTFDLAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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